![molecular formula C9H18BrNO2 B2961514 Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate CAS No. 106622-20-2](/img/structure/B2961514.png)
Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
Descripción general
Descripción
“Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate” is a chemical compound with the CAS Number: 106622-20-2 . It has a molecular weight of 252.15 . The IUPAC name for this compound is tert-butyl (S)- (4-bromobutan-2-yl)carbamate .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s structure and stereochemistry.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 252.15 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Mild and Efficient One-Pot Synthesis
Lebel and Leogane (2005) developed a mild and efficient one-pot synthesis method for Boc-protected amines through a Curtius rearrangement. This approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate leads to the formation of tert-butyl carbamate in high yields. This method is compatible with a wide range of substrates, including malonate derivatives, facilitating access to protected amino acids (Lebel & Leogane, 2005).
Enantioselective Synthesis
A study by Ober et al. (2004) reported the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing its importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of the compound confirmed the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober et al., 2004).
Physicochemical and Pharmacokinetic Properties
Westphal et al. (2015) evaluated the tert-butyl group as a common motif in medicinal chemistry, documenting the physicochemical data of drug analogues of bosentan and vercirnon. This comparative study aimed at understanding the modulation of properties, such as increased lipophilicity and decreased metabolic stability, upon the incorporation of the tert-butyl group into bioactive compounds (Westphal et al., 2015).
Biodegradable Polycarbonates
Tsai et al. (2016) demonstrated the production of environmentally benign CO2-based copolymers, specifically poly(tert-butyl 3,4-dihydroxybutanoate carbonate), from racemic-tert-butyl 3,4-epoxybutanoate and CO2. These copolymers, synthesized using bifunctional cobalt(III) salen catalysts, exhibited high carbonate linkage content and regioselectivity, with potential applications in biocompatible materials (Tsai, Wang, & Darensbourg, 2016).
Sensory Materials for Acid Vapors
Sun et al. (2015) synthesized benzothiazole modified carbazole derivatives to construct strong blue emissive nanofibers capable of detecting volatile acid vapors. The tert-butyl moiety played a crucial role in the formation of organogels, which upon forming xerogel-based films, emitted strong blue light and acted as efficient fluorescent sensory materials for the detection of various acid vapors (Sun et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound contains a tert-butyloxycarbonyl (t-Boc) group, which is commonly used as a protecting group for amines in organic synthesis . The t-Boc group is stable and can be removed under acidic conditions, releasing a carbocation that can undergo further reactions . This property allows the compound to undergo transformations while protecting sensitive functional groups.
Biochemical Pathways
The compound’s bromine atom and carbamate group suggest that it could be involved in various organic reactions, such as suzuki coupling reactions .
Action Environment
The action of Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate can be influenced by various environmental factors. For instance, the removal of the t-Boc group is facilitated by acidic conditions . Additionally, the compound’s reactivity might be affected by the presence of other functional groups or molecules in its environment.
Análisis Bioquímico
Biochemical Properties
It is known that the compound contains a carbamate group, which can interact with various enzymes and proteins
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106622-20-2 | |
| Record name | tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



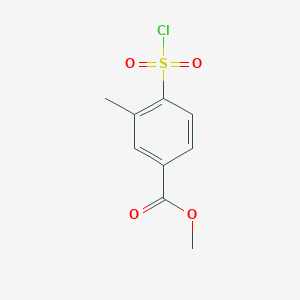
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)
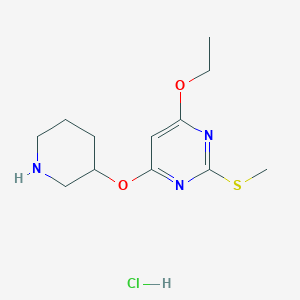
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

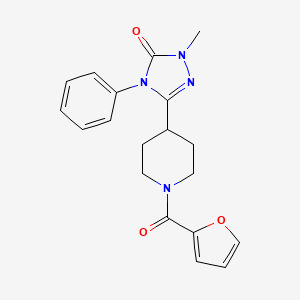
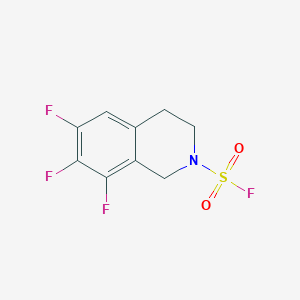
![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
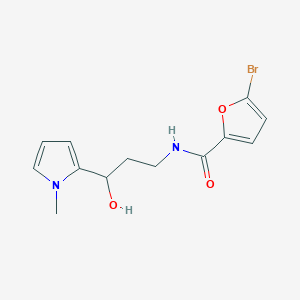
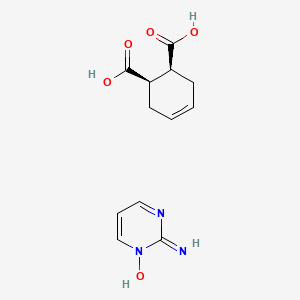
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)